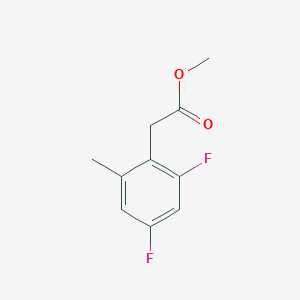

Methyl 2,4-difluoro-6-methylphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-7(11)4-9(12)8(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUVIRCBCWWRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,4-difluoro-6-methylphenylacetate, a halogenated aromatic ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for researchers. The strategic incorporation of fluorine atoms and a methyl group onto the phenylacetate scaffold suggests a potential for this molecule to modulate pharmacokinetic and pharmacodynamic properties in biologically active compounds. This document will cover its chemical identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectral characteristics. Furthermore, the guide will delve into the rationale behind its design and its potential applications in the field of drug development, supported by authoritative references.

Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds

Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, control lipophilicity, and improve bioavailability.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, in phenylacetate derivatives, fluorine substitution has been explored to develop novel therapeutic agents, including hypnotic agents and potential anticancer compounds.

Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9) is a compound that combines the phenylacetate core with two fluorine atoms and a methyl group on the aromatic ring. This specific substitution pattern is anticipated to confer unique properties to the molecule, making it a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the ortho-methyl group, in conjunction with the fluorine atoms, can induce specific conformational preferences that may be crucial for binding to biological targets.

This guide aims to provide a detailed technical resource for scientists working with or considering the use of Methyl 2,4-difluoro-6-methylphenylacetate in their research endeavors.

Chemical and Physical Properties

Chemical Identity

| Property | Value | Source |

| CAS Number | 1806334-69-9 | [3] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [3] |

| Molecular Weight | 200.18 g/mol | [3] |

| IUPAC Name | Methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |

| Canonical SMILES | CC1=C(C=C(C=C1F)F)CC(=O)OC |

Predicted Physicochemical Properties

The following properties are estimated based on the known properties of similar compounds such as 2,3-Difluoro-4-methylphenylacetic acid and 2,4-Difluorophenylacetic acid, and general principles of physical organic chemistry.

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid or low melting solid | Phenylacetate esters are often liquids at room temperature.[4] |

| Melting Point | Low (if solid) | The melting point of 2,4-Difluorophenylacetic acid is 126-128 °C. Esterification would likely lower this. |

| Boiling Point | ~220-240 °C at 760 mmHg | Based on the boiling point of Methyl phenylacetate (218 °C) with an increase due to fluorine and methyl substitution. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Typical for organic esters. |

| Density | ~1.2 g/mL | The density of Methyl phenylacetate is 1.066 g/mL. Fluorine substitution generally increases density. |

Synthesis and Experimental Protocols

A plausible synthetic route to Methyl 2,4-difluoro-6-methylphenylacetate involves the esterification of its corresponding carboxylic acid, 2,4-difluoro-6-methylphenylacetic acid.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of Methyl 2,4-difluoro-6-methylphenylacetate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the final esterification step. The synthesis of the precursor acid, 2,4-difluoro-6-methylphenylacetic acid, can be achieved through methods analogous to the preparation of similar phenylacetic acids, such as the hydrolysis of the corresponding benzyl cyanide.[5]

Reaction: 2,4-difluoro-6-methylphenylacetic acid + Methanol ⇌ Methyl 2,4-difluoro-6-methylphenylacetate + Water

Materials:

-

2,4-difluoro-6-methylphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-6-methylphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

-

Spectral Characterization (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

Caption: Predicted ¹H NMR chemical shifts for key protons.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 6.7-7.0 ppm), each exhibiting coupling to the fluorine atoms.

-

Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.

-

Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 170-175 | Typical for esters. |

| Aromatic C-F | 155-165 (with large C-F coupling) | Strong deshielding and coupling to fluorine. |

| Aromatic C-H | 110-130 | Shielded by fluorine atoms. |

| Aromatic C-C | 120-140 | |

| Methylene (-CH₂-) | 35-45 | |

| Ester Methoxy (-OCH₃) | 50-55 | [6] |

| Aromatic Methyl (-CH₃) | 15-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| C=O (Ester) | ~1740 (strong) | Stretching |

| C-O (Ester) | 1150-1250 (strong) | Stretching |

| C-F (Aromatic) | 1100-1300 (strong) | Stretching |

| C-H (Aromatic) | 3000-3100 (medium) | Stretching |

| C-H (Aliphatic) | 2850-3000 (medium) | Stretching |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59), leading to a prominent benzylic cation fragment.

Applications in Drug Discovery and Development

The structural features of Methyl 2,4-difluoro-6-methylphenylacetate make it a promising scaffold for the development of novel therapeutic agents.

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of drug candidates.

-

Conformational Restriction: The ortho-methyl group can influence the conformation of the molecule, which can be advantageous for optimizing binding to a specific biological target.

-

Building Block for Complex Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, or other biologically active agents. The phenylacetic acid moiety is a known pharmacophore in various drug classes.

Safety and Handling

Specific safety data for Methyl 2,4-difluoro-6-methylphenylacetate is not available. However, based on similar compounds like 2,4-Difluorophenylacetic acid, the following precautions should be taken:

-

Causes skin irritation. (Comparable to H315)

-

Causes serious eye irritation. (Comparable to H319)

-

May cause respiratory irritation. (Comparable to H335)

Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

Methyl 2,4-difluoro-6-methylphenylacetate is a strategically designed molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for researchers by synthesizing available information and applying established chemical principles. Its unique combination of a phenylacetate core with fluorine and methyl substituents makes it a valuable tool for the development of new and improved pharmaceutical agents. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.

References

-

001Chemical. CAS No. 1806334-69-9, Methyl 2,4-difluoro-6-methylphenylacetate. [Link]

-

EPA CompTox Chemicals Dashboard. 2,3-Difluoro-4-methylphenylacetic acid Properties. [Link]

-

PubChem. Methyl phenylacetate | C9H10O2 | CID 7559. [Link]

-

ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). [Link]

-

PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]

-

ResearchGate. Mechanism for the synthesis of fluorinated phenylacetic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

NIST WebBook. Pentyl phenylacetate. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0188743). [Link]

-

MassBank. Organic compounds. [Link]

-

SpectraBase. Methyl phenylacetate - Optional[MS (GC)] - Spectrum. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

USPTO. Application Data | Open Data Portal. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

USPTO Patent File Wrapper. Application Data. [Link]

-

The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]

-

FooDB. Showing Compound Methyl phenylacetate (FDB010559). [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubChem. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479. [Link]

-

International Journal in Physical and Applied Sciences. ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

-

ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 001chemical.com [001chemical.com]

- 4. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Fluorinated phenylacetate building blocks for medicinal chemistry

Executive Summary: Beyond the "Magic Methyl"

In modern drug discovery, the phenylacetate scaffold represents a privileged pharmacophore, serving as the backbone for NSAIDs, synthetic auxins, and various CNS-active agents. However, the native phenylacetate moiety suffers from two primary liabilities: rapid metabolic oxidation at the benzylic position and hydrolytic instability of downstream esters/amides.

The strategic introduction of fluorine—either on the aromatic ring or at the

-

Modulate

: Lowering the -

Block Metabolism: Preventing hydroxylation at the benzylic carbon or the aromatic ring (para-position).

-

Alter Conformation: Leveraging the gauche effect to lock specific ligand-protein binding poses.

This guide details the selection, synthesis, and application of these fluorinated building blocks.

The Fluorine Effect: Physicochemical Profiling

The introduction of fluorine induces profound electronic changes. The table below summarizes the shift in properties when modifying the parent phenylacetic acid (PAA).

Table 1: Comparative Physicochemical Properties of Fluorinated PAAs

| Motif | Structure | Metabolic Liability | Key Application | |

| Native | Baseline (~4.3) | High (Benzylic Ox.) | General Scaffold | |

| -1.0 to -1.5 units | Medium (Blocked 1 H) | Bioisostere of -OH / Stability | ||

| -2.5 to -3.0 units | Low (Fully Blocked) | |||

| 4-Fluoro (Ar) | -0.1 to -0.2 units | Reduced (Blocked Para) | Blocking CYP450 oxidation | |

| 2-Fluoro (Ar) | -0.2 to -0.3 units | High | Conformational restriction (Ortho) |

Technical Insight: The

-fluorination dramatically increases the acidity of the carboxylic acid. When converting these acids to amides, the-proton becomes significantly more acidic ( drops from ~20 to ~10-12), making the stereocenter labile to racemization under basic conditions.

Strategic Selection Workflow

Before synthesis, one must select the correct fluorination pattern based on the medicinal chemistry objective.

Figure 1: Decision tree for selecting the appropriate fluorinated phenylacetate building block.

Synthetic Routes & Methodologies

Reliable access to these building blocks is critical. We rely on two primary methodologies: De Novo Construction (Pd-Catalyzed Arylation) and Late-Stage Functionalization (Electrophilic Fluorination).

Method A: Palladium-Catalyzed -Arylation (Hartwig Protocol)

This is the gold standard for synthesizing phenylacetates with complex aromatic rings, particularly when the fluorinated aryl halide is commercially available.

-

Mechanism: Oxidative addition of Ar-X to Pd(0), followed by transmetallation with a zinc enolate (Reformatsky reagent) or silyl ketene acetal, and reductive elimination.

-

Advantage: Tolerates existing fluorination on the ring and avoids harsh lithiation conditions.

Method B: Electrophilic -Fluorination

Used when the phenylacetate scaffold is already built, and

-

Reagents: Selectfluor (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide).

-

Challenge: Mono- vs. Di-fluorination control.

Experimental Protocols

Protocol 1: Synthesis of -Fluoro Phenylacetate via Electrophilic Fluorination

Target: Ethyl 2-fluoro-2-phenylacetate

Safety: Selectfluor is an oxidant. Reaction must be run under inert atmosphere.[1]

-

Enolate Formation:

-

Charge a flame-dried 250 mL round-bottom flask with Ethyl phenylacetate (10.0 mmol) and anhydrous THF (50 mL).

-

Cool to -78°C (Dry ice/acetone bath).

-

Add LiHMDS (1.0 M in THF, 11.0 mmol) dropwise over 15 minutes.

-

Critical Step: Stir for 45 minutes at -78°C to ensure complete deprotonation and prevent Claisen self-condensation.

-

-

Fluorination:

-

Dissolve NFSI (11.0 mmol) in anhydrous THF (20 mL) in a separate vial.

-

Add the NFSI solution dropwise to the enolate at -78°C.

-

Allow the mixture to warm to room temperature slowly over 3 hours.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc (

mL). Wash combined organics with brine. -

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc 95:5). The mono-fluoro product typically elutes just after the starting material.

-

Protocol 2: Pd-Catalyzed -Arylation (Hartwig-Type)

Target: Ethyl 2-(4-fluorophenyl)acetate

-

Catalyst Prep:

-

In a glovebox, mix

(1 mol%) and

-

-

Coupling:

-

Add 1-Bromo-4-fluorobenzene (1.0 equiv).

-

Add the Reformatsky reagent (Ethyl bromozincacetate, 1.2 equiv, prepared from ethyl bromoacetate + Zn dust).

-

Stir at ambient temperature for 12 hours.

-

-

Validation:

-

Monitor by GC-MS. The reaction is generally clean, with the primary byproduct being reduced arene if moisture is present.

-

Visualizing the Reaction Pathway

Figure 2: Mechanism of Palladium-Catalyzed Alpha-Arylation for Phenylacetate Synthesis.

References

-

Hartwig, J. F., et al. (2001).[2][3] "Palladium-Catalyzed

-Arylation of Esters and Protected Amino Acids." Journal of the American Chemical Society.[2][4] Link -

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Lal, G. S., et al. (1996). "Selectfluor: A Novel and Efficient Electrophilic Fluorinating Agent." Journal of Organic Chemistry. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]

- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

2,4-difluoro-6-methylphenylacetic acid derivatives in drug discovery

An In-Depth Technical Guide to 2,4-Difluoro-6-methylphenylacetic Acid Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery across various therapeutic areas. The 2,4-difluoro-6-methylphenylacetic acid core represents one such scaffold. Its inherent structural and electronic properties, conferred by the strategic placement of fluorine and methyl groups on a classic phenylacetic acid template, offer a unique combination of metabolic stability, conformational rigidity, and binding potential. This guide provides a technical exploration of this scaffold, from rational design and synthesis to its application in developing novel therapeutics, intended for researchers and professionals in the field of drug development.

The Core Moiety: A Structural and Physicochemical Analysis

The 2,4-difluoro-6-methylphenylacetic acid scaffold is more than a simple amalgamation of its parts. The interplay between the substituents creates a unique chemical entity with desirable drug-like properties.

-

Phenylacetic Acid Backbone : This well-established pharmacophore is present in numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] Its carboxylic acid group provides a key interaction point (e.g., hydrogen bonding, salt bridge formation) for many biological targets.

-

Fluorine Substitution : The two fluorine atoms at positions 2 and 4 are critical. Fluorine is the most electronegative element, and its introduction can profoundly alter a molecule's properties.

-

Metabolic Stability : C-F bonds are exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.

-

Binding Affinity : Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.

-

pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, influencing the molecule's ionization state at physiological pH and affecting its solubility and cell permeability.

-

-

Methyl Group : The ortho-methyl group at position 6 introduces steric hindrance. This is a crucial design element that forces the acetic acid side chain out of the plane of the phenyl ring. This fixed, non-planar conformation can be critical for fitting into a specific binding pocket and can lock the molecule into a bioactive conformation, improving potency and selectivity.

The synergy of these features makes this scaffold a compelling starting point for library synthesis and lead optimization campaigns.

Caption: Generalized Suzuki coupling route for scaffold synthesis.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative procedure for the synthesis of an ester precursor to the target scaffold.

Objective: To synthesize Ethyl 2-(2,4-difluoro-6-methylphenyl)acetate.

Materials:

-

2,4-Difluoro-6-methylphenylboronic acid (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

A suitable phosphine ligand (e.g., SPhos, 0.04 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq), anhydrous

-

Toluene and Water (e.g., 10:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-difluoro-6-methylphenylboronic acid, Palladium(II) Acetate, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate, the degassed toluene/water solvent mixture, and finally the ethyl bromoacetate.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ester product.

-

Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid using standard conditions (e.g., lithium hydroxide in THF/water or sodium hydroxide in ethanol) followed by acidic workup.

Self-Validation: The success of the reaction is confirmed by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity is assessed by HPLC or LC-MS analysis.

Applications in Drug Discovery: Case Studies

The versatility of the 2,4-difluoro-6-methylphenylacetic acid scaffold is best illustrated through its incorporation into drug candidates targeting diverse diseases.

Case Study: Prostaglandin EP1 Receptor Antagonists for Inflammatory Pain

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects through four receptor subtypes (EP1-EP4). Selective antagonism of the EP1 receptor is a promising strategy for treating inflammatory pain with potentially fewer side effects than traditional NSAIDs.

-

Lead Compound: GW848687X, 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, was identified as a potent and selective EP1 antagonist. [2]While not a direct phenylacetic acid derivative, it incorporates a closely related (2,4-difluorophenyl)methyl moiety, demonstrating the utility of the substituted phenyl ring in this therapeutic area.

-

Rationale: The 1,2-diarylcyclopentene template was optimized for EP1 potency. The 2,4-difluorophenyl group was incorporated to enhance pharmacokinetic properties and modulate binding. The development of GW848687X showed an excellent profile in preclinical models of inflammatory pain. [2]

Caption: Simplified PGE2 signaling pathway and the action of an EP1 antagonist.

Case Study: Ketohexokinase (KHK) Inhibitors for Metabolic Disease

Fructose metabolism has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, making it an attractive therapeutic target.

-

Clinical Candidate: PF-06835919 is a KHK inhibitor that incorporates a difluorophenylacetic acid derivative structure.

-

Clinical Data: A Phase 2a study investigated PF-06835919 in patients with NAFLD and T2D. The study demonstrated that administration of the drug over 16 weeks was generally safe and resulted in significant reductions in whole liver fat. [3]This provides strong clinical validation for targeting KHK and showcases the scaffold's utility in the metabolic disease space.

| Compound | Target | Therapeutic Area | Key Findings | Reference |

| GW848687X | Prostaglandin EP1 Receptor | Inflammatory Pain | Potent and selective antagonist with a good in vivo pharmacokinetic profile. | [2] |

| PF-06835919 | Ketohexokinase (KHK) | NAFLD / Type 2 Diabetes | Phase 2a trial showed significant reduction in liver fat; generally safe and well-tolerated. | [3] |

Analytical Characterization of Derivatives

Robust analytical methods are essential for confirming structure, assessing purity, and quantifying compounds in biological matrices during drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.

Protocol: General LC-MS Analysis

Objective: To determine the purity and confirm the mass of a synthesized 2,4-difluoro-6-methylphenylacetic acid derivative.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Mass Spectrometer (MS), such as a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm). [4]* Mobile Phase A: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Acetonitrile.

-

Synthesized compound dissolved in a suitable solvent (e.g., DMSO, Methanol).

Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL. Dilute to a working concentration of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95% A / 5% B).

-

Method Setup:

-

Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).

-

Gradient: Program a linear gradient, for example: 5% B to 95% B over 5-10 minutes. Hold at 95% B for 1-2 minutes, then return to initial conditions and re-equilibrate.

-

MS Parameters: Operate the ESI source in both positive and negative ion modes to ensure detection. Set the mass range to scan from m/z 100 to 1000. Optimize capillary voltage, cone voltage, and source temperature.

-

-

Injection & Analysis: Inject a small volume (1-5 µL) of the sample.

-

Data Interpretation:

-

Purity: Integrate the area of the main peak in the UV or total ion chromatogram (TIC) and express it as a percentage of the total peak area.

-

Mass Confirmation: Extract the mass spectrum for the main peak. The observed m/z for the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) should match the calculated theoretical mass within a narrow tolerance (e.g., <5 ppm for high-resolution MS).

-

Rationale for Mobile Phase Modifier Choice:

-

Formic Acid (FA): A standard choice that provides protons for efficient ionization in positive ESI mode.

-

Difluoroacetic Acid (DFA): An interesting alternative that can improve peak shape and offers good MS signal response, often better than trifluoroacetic acid (TFA), which is known to cause ion suppression. [4]

Future Outlook and Conclusion

The 2,4-difluoro-6-methylphenylacetic acid scaffold and its close relatives continue to demonstrate significant potential in drug discovery. The strategic combination of fluorine's electronic effects, the methyl group's steric influence, and the phenylacetic acid's versatile binding capabilities provides a robust platform for generating novel drug candidates.

Future research will likely focus on:

-

Exploring New Targets: Applying libraries based on this scaffold to novel biological targets in areas like oncology, neurodegeneration, and infectious diseases.

-

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to fine-tune physicochemical properties and explore new interactions.

-

CNS Penetration: Optimizing derivatives to cross the blood-brain barrier, a significant challenge in drug discovery, could open up applications for CNS disorders. [5] In conclusion, the 2,4-difluoro-6-methylphenylacetic acid core is a validated and highly valuable privileged scaffold. A deep understanding of its synthesis, physicochemical properties, and biological applications, as outlined in this guide, empowers researchers to leverage its full potential in the quest for new and effective medicines.

References

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

-

Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. Available from: [Link]

-

Saxena, A. R., et al. (2023). A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes. Diabetes, Obesity and Metabolism, 25(4), 992-1001. Available from: [Link]

- Waters Corporation. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.Molbank, 2024(1), M1837. Available from: [Link]

-

Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available from: [Link]

-

Johannes, C., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-difluoro-6-methylphenylacetate is a specialized organic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential research applications. As this appears to be a novel or less-catalogued compound, this document also addresses the current status of its public database identifiers.

Chemical Identity and Database Information

A thorough search of prominent chemical databases indicates that as of the date of this publication, a specific PubChem Compound Identification (CID) and a ChemSpider ID have not been assigned to Methyl 2,4-difluoro-6-methylphenylacetate. This is not uncommon for novel compounds or those that have been synthesized for specific, proprietary research and have not yet been catalogued in public repositories.

However, the compound is identifiable by its Chemical Abstracts Service (CAS) number, which provides a unique identifier for this specific chemical substance.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | Methyl 2,4-difluoro-6-methylphenylacetate | - |

| CAS Number | 1806334-69-9 | Chemical Supplier Catalogs |

| PubChem CID | Not Available | [1] |

| ChemSpider ID | Not Available | - |

Physicochemical Properties

Based on its chemical structure, several key physicochemical properties can be predicted. These properties are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological activity.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₀F₂O₂ | - |

| Molecular Weight | 200.18 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetate esters. |

| Boiling Point | Estimated >200 °C | Fluorination and methylation typically increase the boiling point compared to methyl phenylacetate. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Poorly soluble in water. | Typical for moderately polar organic esters. |

| LogP | Estimated 2.5 - 3.5 | The presence of fluorine atoms increases lipophilicity. |

Synthesis Protocol: A Proposed Pathway

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis pathway for Methyl 2,4-difluoro-6-methylphenylacetate.

Step 1: Synthesis of 2,4-difluoro-6-methylphenylacetic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible route starts from 2,4-difluoro-6-methylaniline, proceeding through a nitrile intermediate.

Materials and Reagents:

-

2,4-difluoro-6-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium cyanide (KCN) or Copper(I) cyanide (CuCN)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2,4-difluoro-6-methylaniline in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of KCN or a suspension of CuCN. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Work-up and Extraction: After cooling, extract the resulting 2,4-difluoro-6-methylbenzonitrile with an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Hydrolysis: Remove the solvent under reduced pressure. The crude nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid, such as aqueous sulfuric acid.[4]

-

Purification: After hydrolysis, the product, 2,4-difluoro-6-methylphenylacetic acid, will precipitate upon cooling. The solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system.

Step 2: Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a standard and effective method.[5] Alternatively, for acid-sensitive substrates, other methods like using titanium tetrachloride can be employed.[6]

Materials and Reagents:

-

2,4-difluoro-6-methylphenylacetic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated sulfuric acid (catalytic amount) or Titanium tetrachloride[6]

-

Sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,4-difluoro-6-methylphenylacetic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the resulting crude ester can be purified by vacuum distillation or column chromatography to yield the final product, Methyl 2,4-difluoro-6-methylphenylacetate.

Potential Applications and Areas for Further Research

While specific applications for Methyl 2,4-difluoro-6-methylphenylacetate are not extensively documented, its structural features suggest several promising areas for research and development:

-

Medicinal Chemistry: Fluorinated organic molecules are of significant interest in drug discovery. The fluorine atoms can modulate electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

-

Agrochemicals: The phenylacetic acid moiety is a common scaffold in herbicides and pesticides. The introduction of fluorine and methyl groups can enhance the biological activity and selectivity of these compounds.

-

Materials Science: Aryl esters with fluorine substituents can be precursors for polymers with unique properties, such as thermal stability and hydrophobicity.

Conclusion

Methyl 2,4-difluoro-6-methylphenylacetate represents a potentially valuable, yet under-documented, chemical entity. While it currently lacks identifiers in major public databases like PubChem and ChemSpider, its chemical identity is established through its CAS number. The synthetic pathway outlined in this guide, based on fundamental and reliable organic reactions, provides a clear roadmap for its preparation in a laboratory setting. The unique combination of a phenylacetate core with fluoro and methyl substitutions makes it a compelling target for further investigation in drug discovery, agrochemical research, and materials science.

References

- Inventiva Pharma.

- PubChem. PubChem Database.

- Organic Syntheses Procedure. Phenylacetic acid.

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)

- Google Patents.

- MDPI.

- Google Patents.

- ResearchGate.

- Google Patents. Process for the preparation of 2,4,6-trimethylphenylacetic acid.

- Organic Chemistry Portal. Acid to Ester - Common Conditions.

- Google Patents.

- Organic Syntheses Procedure. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.

- Google Patents. Synthetic method of methyl (ethyl)

Sources

Methodological & Application

Using Methyl 2,4-difluoro-6-methylphenylacetate as a PNA monomer intermediate

Abstract

This guide details the chemical processing and application of Methyl 2,4-difluoro-6-methylphenylacetate (MDMPA) as a critical intermediate in the synthesis of modified Peptide Nucleic Acid (PNA) monomers.

The 2,4-difluoro-6-methylphenyl moiety serves as a hydrophobic isostere of Thymine . Unlike natural nucleobases, this motif lacks hydrogen-bonding capability but mimics the steric volume and shape of Thymine. It is employed to probe the mechanics of base stacking, enhance the lipophilicity of PNA oligomers for improved cellular uptake, and stabilize duplexes via hydrophobic packing rather than Watson-Crick pairing. This protocol covers the hydrolysis of the ester, coupling to the PNA backbone, and solid-phase incorporation.

Introduction & Mechanistic Rationale

The Role of Fluorinated Isosteres

Standard PNA monomers rely on hydrogen bonding (A-T, G-C) for duplex stability. However, in therapeutic applications, the polarity of these bases can limit membrane permeability.

-

The Molecule: Methyl 2,4-difluoro-6-methylphenylacetate is the "base" precursor.

-

The mimicry: The 2,4-difluoro substitution mimics the electronic periphery of the Thymine carbonyls, while the 6-methyl group mimics the Thymine methyl, providing steric bulk that fits the major groove.

-

The Linker: The acetic acid tail (derived from this ester) connects the aromatic ring to the secondary amine of the N-(2-aminoethyl)glycine (Aeg) backbone.

Strategic Advantages

-

Metabolic Stability: The fluorinated phenyl ring is resistant to enzymatic degradation.

-

Hydrophobic Zipper: Incorporation of this monomer into PNA duplexes creates "hydrophobic cores" that stabilize the helix in the absence of hydrogen bonds.

-

Steric Enforcement: The 6-methyl group (ortho to the linker) restricts rotation around the methylene bridge, potentially pre-organizing the monomer for binding.

Chemical Properties & Safety

| Property | Specification |

| Compound Name | Methyl 2,4-difluoro-6-methylphenylacetate |

| CAS Number | 1806334-69-9 |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |

| Role | Nucleobase acetic acid precursor (Thymine Isostere) |

Safety Warning: Fluorinated aromatics can be skin irritants. All synthesis steps involving DIPEA and TFA must be performed in a fume hood.

Synthetic Workflow Visualization

The following diagram illustrates the conversion of the methyl ester intermediate into a fully protected PNA monomer ready for oligomerization.

Figure 1: Synthetic pathway from the methyl ester intermediate to the Fmoc-protected PNA monomer.

Experimental Protocols

Protocol A: Preparation of the Free Acid (Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid required for amide coupling.

-

Dissolution: Dissolve 1.0 g (5.0 mmol) of Methyl 2,4-difluoro-6-methylphenylacetate in 15 mL of Methanol (MeOH).

-

Saponification: Add 10 mL of 1M Lithium Hydroxide (LiOH) aqueous solution dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear.

-

Workup:

-

Evaporate MeOH under reduced pressure.

-

Dilute the remaining aqueous residue with 20 mL water.

-

Wash with 15 mL Diethyl Ether (to remove unreacted ester).

-

Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Synthesis of the PNA Monomer

Objective: Couple the free acid to the PNA backbone (Fmoc-Aeg-OtBu).

Note on Sterics: The 6-methyl group creates steric hindrance near the reaction site. HATU is preferred over DCC/HOBt to ensure efficient coupling.

-

Activation: In a dry flask, dissolve the Free Acid (from Protocol A, 1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.

-

Coupling: Add Fmoc-Aeg-OtBu (PNA backbone, 1.0 eq).

-

Reaction: Stir at RT for 4–6 hours.

-

QC Check: HPLC should show a shift to a higher molecular weight species.

-

-

Purification: Dilute with EtOAc, wash with 5% NaHCO₃, 5% citric acid, and brine. Dry and concentrate. Purify via silica gel flash chromatography (0-5% MeOH in DCM).

-

Final Deprotection (tBu removal): Treat the resulting ester with TFA:DCM (1:1) for 1 hour to remove the tert-butyl group. Evaporate TFA, co-evaporate with toluene, and precipitate in cold diethyl ether.

-

Product: Fmoc-Aeg(2,4-difluoro-6-methylphenylacetyl)-OH.

-

Protocol C: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate the modified monomer into a PNA oligomer.[5][6][7]

| Parameter | Condition |

| Resin | Rink Amide ChemMatrix or MBHA (Loading 0.2–0.5 mmol/g) |

| Scale | 2 µmol or 5 µmol |

| Deprotection | 20% Piperidine in DMF (2 x 5 min) |

| Coupling Reagents | HATU (4 eq), DIPEA (8 eq), Monomer (4 eq) |

| Coupling Time | Double Coupling Recommended (2 x 30 min) due to steric bulk. |

| Capping | Acetic Anhydride/Lutidine/DMF (5:6:89) |

SPPS Cycle Diagram:

Figure 2: SPPS Cycle emphasizing the extended coupling requirements for the hindered monomer.

Quality Control & Validation

To ensure the integrity of the "Hydrophobic Thymine" PNA, the following validation steps are mandatory:

-

¹⁹F NMR Spectroscopy:

-

This is the most specific test. The monomer should show two distinct signals for the 2- and 4-fluorine atoms.

-

Shift Reference: ~ -110 to -120 ppm (relative to CFCl₃). The signals will be split due to F-F and F-H coupling.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Verify the exact mass of the final PNA oligomer.

-

Note: Fluorine adds mass (18.998 Da) but does not change the charge state.

-

-

Melting Temperature (Tm) Analysis:

-

Hybridize the modified PNA with a complementary DNA strand containing Adenine (A).

-

Expectation: The Tm may be lower than a standard T-A pair due to lack of H-bonds, but should be stable compared to a mismatch. If hybridized against a non-polar DNA mimic (e.g., difluorotoluene DNA), Tm should increase due to hydrophobic packing.

-

References

-

Nielsen, P. E., et al. (1991).[8][9][10] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

-

Moran, S., et al. (1997). "Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication." Journal of the American Chemical Society, 119(8), 2056-2057. Link

-

Wojciechowski, F., & Hudson, R. H. (2007). "Nucleobase modifications in peptide nucleic acids." Current Topics in Medicinal Chemistry, 7(7), 667-679. Link

-

Biosearch Technologies. "General PNA Oligomer Synthesis Protocols." Application Guide. Link

-

Creative Peptides. "Chemical Synthesis of PNA Oligomers with Fmoc." Service Overview. Link

Sources

- 1. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]

- 4. 001chemical.com [001chemical.com]

- 5. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 8. chempep.com [chempep.com]

- 9. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 10. Peptide nucleic acids can form hairpins and bind RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Suzuki-Miyaura Coupling of Methyl 2,4-difluoro-6-methylphenylacetate: Strategies and Protocols for a Challenging Substrate

An Application Guide for Researchers

This guide provides an in-depth analysis and detailed protocols for the successful application of methyl 2,4-difluoro-6-methylphenylacetate in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and professionals in drug development, this document elucidates the mechanistic principles and practical considerations necessary to navigate the complexities associated with this sterically hindered and electronically demanding substrate.

Introduction: The Challenge and Opportunity of a Unique Building Block

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's power lies in its functional group tolerance, mild conditions, and the commercial availability of its reagents.[3]

Methyl 2,4-difluoro-6-methylphenylacetate presents itself as a valuable, yet challenging, building block. Its structure incorporates:

-

Steric Hindrance: A methyl group at the C6 position, ortho to the reactive site, significantly impedes the approach of the palladium catalyst. Overcoming this steric barrier is a primary challenge in achieving high coupling efficiency.[4]

-

Electronic Effects: Two electron-withdrawing fluorine atoms deactivate the aryl ring, potentially slowing the rate-determining oxidative addition step of the catalytic cycle.[5]

-

Base-Sensitive Functionality: The methyl ester group is susceptible to hydrolysis under strongly basic conditions, necessitating careful selection of the reaction base to preserve the molecule's integrity.[6]

This application note addresses these challenges head-on, providing a strategic framework and a robust protocol to effectively utilize this unique substrate in C-C bond formation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the aryl electrophile. This is often the rate-limiting step and is sensitive to both steric and electronic factors of the substrate.[5]

-

Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[6][9]

-

Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Protocol Design for a Challenging Substrate

To overcome the inherent difficulties of coupling methyl 2,4-difluoro-6-methylphenylacetate, each component of the reaction must be carefully selected. The following choices are grounded in established best practices for sterically hindered and electronically deactivated substrates.[3][10]

-

Catalyst & Ligand Selection (The Core Strategy): Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[4] The key to success lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote both the oxidative addition and the reductive elimination steps.[3] Ligands such as SPhos or XPhos are excellent starting points due to their proven efficacy in coupling ortho-substituted aryl halides.[3][11] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative for hindered couplings.[12]

-

Base Selection (Preserving the Ester): The base is crucial for activating the boronic acid but poses a risk to the methyl ester. Strong bases like NaOH or KOH should be avoided. Instead, moderately basic inorganic salts are ideal.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A common and effective system is 1,4-Dioxane/Water or Toluene/Water . Anhydrous conditions using a soluble base like potassium tert-butoxide (KOtBu) can also be explored, particularly if ester hydrolysis remains a concern.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 2-(2-bromo-3,5-difluorophenyl)acetate (a plausible precursor) with a generic arylboronic acid.

Workflow Overview

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | 265.04 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water (degassed) | - | 1 mL | - |

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 2-(2-bromo-3,5-difluorophenyl)acetate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).

-

Degassing: Seal the vessel and purge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium precursor, Pd₂(dba)₃ (0.01 mmol, 0.01 equiv), and the SPhos ligand (0.04 mmol, 0.04 equiv).

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously overnight (12-18 hours).

-

Monitoring: After cooling to room temperature, the reaction's progress can be checked by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[1]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently electron-rich ligand.3. Low temperature. | 1. Ensure proper degassing; use fresh catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos) or an NHC-based catalyst system.[3][12]3. Increase temperature cautiously (e.g., to 110 °C). |

| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | 1. Switch to a milder base like K₂CO₃ or KF.[6]2. Reduce reaction temperature or time.3. Consider running the reaction under anhydrous conditions with a base like KOtBu.[12] |

| Protodeboronation | Competitive reaction where the boronic acid is replaced by a hydrogen atom. | 1. Use a slight excess of the boronic acid (1.2-1.5 equiv).2. Ensure rigorous degassing.3. Use boronic esters (e.g., pinacol esters), which can be more stable. |

| Homocoupling | Reaction of two boronic acid molecules or two aryl halide molecules. | 1. Lower the catalyst loading.2. Adjust the ligand-to-palladium ratio.3. Ensure slow and controlled heating. |

Conclusion

While methyl 2,4-difluoro-6-methylphenylacetate is a demanding substrate for Suzuki-Miyaura coupling, high yields can be achieved through a rational and informed approach. The successful transformation hinges on mitigating steric hindrance and electronic deactivation by employing bulky, electron-rich phosphine ligands. Furthermore, careful selection of a moderately strong, non-nucleophilic base like K₃PO₄ is critical to prevent unwanted hydrolysis of the ester functional group. The protocol and strategies outlined in this guide provide a robust starting point for researchers to unlock the synthetic potential of this valuable fluorinated building block.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling, Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Sato, Y., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Huo, C., et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Vuoti, S., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

-

Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

-

Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

-

MacInnis, T. D., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

Zhang, T., & Zhang, W. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Li, G., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

Troubleshooting & Optimization

Preventing defluorination during Methyl 2,4-difluoro-6-methylphenylacetate synthesis

Subject: Prevention of Defluorination & Isomerization During Synthesis

Executive Summary: The Steric-Electronic Paradox

Synthesizing Methyl 2,4-difluoro-6-methylphenylacetate presents a unique "Steric-Electronic Mismatch." The 6-methyl group provides significant steric hindrance at the benzylic position, retarding standard nucleophilic substitutions (like

However, the 2,4-difluoro substitution pattern renders the aromatic ring electron-deficient. Under these forced conditions, the ring becomes susceptible to Nucleophilic Aromatic Substitution (

This guide addresses the suppression of these specific side reactions.

Diagnostic Module: Identifying the Defluorination Pathway

Before altering your protocol, use this flowchart to identify how you are losing fluorine.

Figure 1: Diagnostic decision tree for identifying the mechanism of fluorine loss based on mass spectrometry shifts and reaction conditions.

Troubleshooting Guides & FAQs

Scenario A: Defluorination during Pd-Catalyzed Cross-Coupling

Context: You are coupling a 2,4-difluoro-6-methyl aryl halide with a zinc enolate (Negishi) or malonate (Suzuki/Arylation) to install the acetate tail.

Q1: I see significant hydrodefluorination (M-F+H) byproducts. Is my catalyst "eating" the fluorine? A: Yes. Palladium (0) is electron-rich and can insert into the C-F bond (Oxidative Addition), especially at the ortho-position (C2) or para-position (C4) if the C-X bond is difficult to access due to the 6-methyl steric bulk.

-

The Fix: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the desired C-C coupling reductive elimination faster than the C-F oxidative addition can occur.

-

Protocol Adjustment: Avoid hydride donors. If using boronic acids, ensure your base (e.g.,

) is anhydrous to prevent hydrolytic defluorination.

Q2: Why does the reaction stall with the 6-methyl group present? A: The "Ortho Effect." The 6-methyl group twists the ring out of planarity, making the oxidative addition of the aryl halide to Pd slower.

-

The Fix: Do not simply raise the temperature (which promotes defluorination). Instead, use a "Pre-activated" catalyst system (e.g., Pd(dba)2 + Ligand) rather than Pd(II) salts that require in-situ reduction, ensuring high active catalyst concentration at lower temperatures (

).

Scenario B: Defluorination during Cyanation/Hydrolysis (

)

Context: You are reacting 2,4-difluoro-6-methylbenzyl bromide with cyanide or malonate.

Q3: I am getting a "phenolic" impurity (M-F+OH). Why?

A: This is classic

-

The Fix:

-

Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene) with a Phase Transfer Catalyst (TBAB). This "tight ion pairing" reduces the hardness of the nucleophile, favoring

over -

Leaving Group: If using a benzyl chloride, switch to benzyl bromide or iodide to accelerate the desired benzylic substitution over the ring attack.

-

Optimized Synthesis Protocols

Method A: The "Safe" Pd-Catalyzed Alpha-Arylation (Recommended)

Best for: High purity requirements, avoiding harsh bases.

Principle: Uses a bulky ligand to couple the aryl bromide directly with dimethyl malonate, followed by decarboxylation.

| Component | Specification | Purpose |

| Substrate | 1-Bromo-2,4-difluoro-6-methylbenzene | Aryl Electrophile |

| Coupling Partner | Dimethyl Malonate | Acetate Precursor |

| Catalyst | Palladium Source | |

| Ligand | t-BuXPhos or BrettPhos (2 mol%) | Critical: Prevents C-F insertion via steric bulk. |

| Base | Mild base, avoids | |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/Weakly polar. |

Step-by-Step:

-

Charge flask with

, Ligand, and -

Add solvent and stir for 5 mins to ligate Pd.

-

Add Aryl Bromide and Dimethyl Malonate.

-

Heat to 60-70°C (Do not exceed 90°C).

-

Monitor by HPLC. Upon completion, perform standard acidic workup.

-

Decarboxylation: Reflux crude malonate in DMSO/NaCl/Water (Krapcho conditions) to yield the ester.

Method B: Phase-Transfer Cyanation (Low Cost)

Best for: Large scale, cost-sensitive production.

Principle: Uses Phase Transfer Catalysis (PTC) to keep the cyanide "naked" enough for

-

Mixture: Dissolve 2,4-difluoro-6-methylbenzyl bromide in Toluene (3 vol).

-

Aqueous Phase: Prepare saturated NaCN (1.1 eq) in water.

-

Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

-

Reaction: Vigorously stir at 40°C .

-

Note: If reaction is too slow, add NaI (10 mol%) to generate the benzyl iodide in situ (Finkelstein) rather than heating. Heating >60°C triggers C4-defluorination.

-

-

Hydrolysis/Esterification: Treat nitrile with

/MeOH. (Acidic conditions prevent

Comparative Data: Solvent Effects on Defluorination

The following table illustrates the impact of solvent choice on the ratio of Product vs. Defluorinated Byproduct (S_NAr) during the cyanation step.

| Solvent System | Temperature | Reaction Time | Yield (Desired) | Defluorinated Impurity (%) |

| DMF (Standard) | 80°C | 4 h | 65% | 12% (High Risk) |

| DMSO | 60°C | 6 h | 70% | 8% |

| Toluene/Water (PTC) | 50°C | 12 h | 92% | < 0.5% (Optimal) |

| Acetonitrile | Reflux | 8 h | 75% | 5% |

References

-

Buchwald, S. L., et al.

-Arylation of Esters and Amides." Chemical Reviews, 2015. -

Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012.

- Plattner, D. A. "Nucleophilic Aromatic Substitution of Fluoroarenes." Journal of Organic Chemistry, 2008. (General principles of on difluoro-systems).

-

Sigma-Aldrich. "2,4-Difluorophenylacetic acid Product Specification." (Used for baseline stability data).

-

PrepChem. "Synthesis of methyl phenylacetate derivatives." (General esterification protocols).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 2,4-difluoro-6-methylphenylacetate and its precursors before handling.

Sources

Technical Support Center: Optimizing Yield of Methyl 2,4-difluoro-6-methylphenylacetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-6-methylphenylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the esterification of 2,4-difluoro-6-methylphenylacetic acid. The presence of an ortho-methyl group introduces significant steric hindrance around the carboxylic acid, which can complicate standard esterification procedures and lead to suboptimal yields.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these issues effectively. We will explore several methodologies, from the classical Fischer-Speier esterification to more advanced coupling protocols, explaining the chemical principles and providing actionable, field-tested advice.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a decision-making process for selecting and optimizing an esterification strategy for this sterically hindered substrate.

Caption: Troubleshooting workflow for esterification of a sterically hindered acid.

Part 1: Fischer-Speier Esterification (Acid-Catalyzed)

This is the most fundamental method for esterification, relying on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[1] While economical, its reversible nature and sensitivity to steric effects often lead to challenges with substrates like 2,4-difluoro-6-methylphenylacetic acid.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My Fischer esterification has run for 24 hours, but TLC and ¹H NMR analysis show only ~50% conversion. What is limiting my yield?

A1: There are two primary factors limiting your yield in this specific case:

-

Chemical Equilibrium: Fischer esterification is a reversible reaction that produces water as a byproduct.[4] As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that prevents full conversion.[5][6]

-

Steric Hindrance: The methyl group at the ortho- (C6) position of your phenylacetic acid physically blocks the approach of methanol to the carboxylic acid's carbonyl carbon. This significantly slows the rate of the forward reaction, making it difficult to reach even the equilibrium point in a reasonable timeframe.[7]

Q2: How can I push the Fischer esterification equilibrium toward the product side to improve my yield?

A2: To overcome the equilibrium limitation, you must apply Le Châtelier's principle. There are two effective strategies:

-

Use a Large Excess of Alcohol: The most common approach is to use methanol as the reaction solvent.[8] By using a large molar excess (e.g., 10-50 equivalents), you shift the equilibrium position significantly towards the ester product.[9]

-

Remove Water as It Forms: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[1] For methanol, this is less practical. An alternative is to include a dehydrating agent, such as molecular sieves, in the reaction mixture, although this can sometimes complicate workup.

Q3: I've used methanol as the solvent and refluxed for 48 hours, but the yield is still unsatisfactory. Is there a better catalyst than sulfuric acid?

A3: While H₂SO₄ is standard, other catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative.[1] However, for a sterically hindered substrate, simply changing the acid catalyst is unlikely to solve the fundamental problem of slow reaction rates. At this point, you should consider moving to a method that involves activating the carboxylic acid.

Baseline Protocol: Fischer-Speier Esterification

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluoro-6-methylphenylacetic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (20-30 eq, serving as the solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester via silica gel column chromatography.

Part 2: Esterification via Acyl Chloride Intermediate

When direct catalysis fails, a robust strategy is to convert the carboxylic acid into a more reactive intermediate. The acyl chloride is highly electrophilic and reacts rapidly with alcohols, even sterically hindered ones, without the issue of an unfavorable equilibrium. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10][11]

Frequently Asked Questions & Troubleshooting

Q1: What are the main advantages of the thionyl chloride method over Fischer esterification for my substrate?

A1: The primary advantages are:

-

Irreversible Reaction: The reaction of the acyl chloride with methanol is essentially irreversible, driving the reaction to completion and enabling much higher yields.

-

High Reactivity: The acyl chloride is significantly more electrophilic than the protonated carboxylic acid, easily overcoming the steric hindrance from the ortho-methyl group.

-

Gaseous Byproducts: The byproducts of the acyl chloride formation (SO₂ and HCl) are gases, which can be easily removed, simplifying the initial purification.[12]

Q2: After adding thionyl chloride, my reaction mixture turned dark brown/black. Is this normal?

A2: Some darkening can occur, but a significant change to black may indicate decomposition. This can be caused by:

-

Excessive Heat: The formation of the acyl chloride should be done at room temperature or with gentle heating. Overheating can lead to side reactions and charring.

-

Impurities: Impurities in the starting carboxylic acid can sometimes react with the highly reactive thionyl chloride. Ensure your starting material is pure.

-